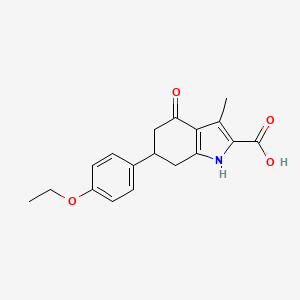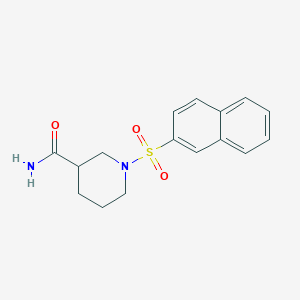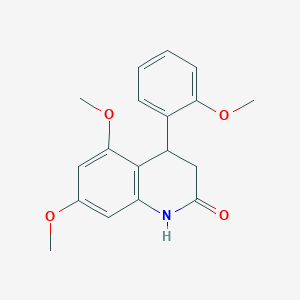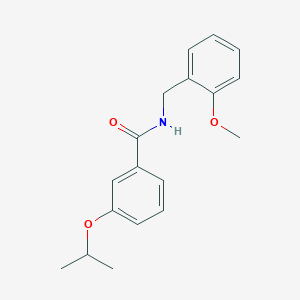![molecular formula C14H13N3O2 B4413828 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Vue d'ensemble
Description
Pyrazolo[3,4-b]pyridine is a class of compounds that belong to the family of pyrazolopyridines . These nitrogen-containing heterocycles are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
Various synthetic methods have been implemented to synthesize pyrazolopyridines . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the fusion of pyridine systems . The exact structure of “5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives often involve the use of a catalyst such as AC-SO3H . The reactions typically involve a sequential opening/closing cascade reaction .Applications De Recherche Scientifique
A1 Adenosine Receptor Inhibition
The pyrazolo[3,4-b]pyridine scaffold has been explored as a selective inhibitor of A1 adenosine receptors . These receptors play crucial roles in regulating neurotransmission, inflammation, and cardiovascular function. By modulating A1 receptors, this compound may have therapeutic potential in conditions like neurodegenerative diseases, pain management, and cardiovascular disorders.
Phosphodiesterase 4 (PDE4) Inhibition
Researchers have identified derivatives of this scaffold as PDE4 inhibitors in immune and inflammatory cells . PDE4 enzymes regulate cyclic AMP (cAMP) levels, impacting immune responses and inflammation. Inhibiting PDE4 could be beneficial in treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a multifunctional kinase involved in cell signaling pathways. Some pyrazolo[3,4-b]pyridine derivatives exhibit GSK-3 inhibitory activity . Targeting GSK-3 has implications for neuroprotection, mood disorders, and even cancer therapy.
p38α Kinase Inhibition
Certain compounds based on this scaffold act as kinase inhibitors, specifically targeting p38α . The p38 MAPK pathway plays a role in inflammation, stress responses, and cell survival. Inhibiting p38α may have therapeutic implications for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel diseases.
Mécanisme D'action
Target of Action
Similar compounds have shown promising activity against mycobacterium tuberculosis
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been shown to affect the pantothenate synthetase pathway in mycobacterium tuberculosis . The downstream effects of these interactions would depend on the specific role of the target in the organism’s biochemistry.
Result of Action
Similar compounds have shown promising antituberculotic activity , suggesting that they may have a significant impact on the cellular processes of Mycobacterium tuberculosis.
Orientations Futures
Propriétés
IUPAC Name |
5,6-dimethyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-9(2)15-13-11(12(8)18)14(19)17(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUPZJTMDYLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)
![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)

![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)



![N-methoxy-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413798.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4413848.png)